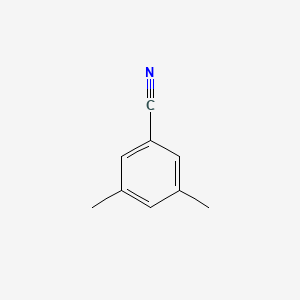

3,5-Dimethylbenzonitrile

Descripción

Significance as a Precursor in Advanced Organic Synthesis

The utility of 3,5-Dimethylbenzonitrile as a precursor is primarily rooted in the versatile chemistry of the nitrile group (-C≡N). This functional group can undergo a wide array of transformations, serving as a linchpin for the construction of more elaborate molecular architectures. Key reactions include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethylbenzoic acid. This transformation is a fundamental step in the synthesis of various esters and amides.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine, 3,5-dimethylbenzylamine. This amine is a valuable intermediate for the synthesis of a wide range of nitrogen-containing compounds.

Organometallic Additions: Grignard reagents and other organometallic compounds can add to the nitrile carbon, providing a route to ketones after hydrolysis of the intermediate imine.

These transformations are critical for assembling the complex molecular frameworks required for pharmaceuticals and fine chemicals. innospk.com For instance, the synthesis of certain antihistamines and anti-inflammatory agents utilizes this compound as a starting material. ontosight.ai Its role as an intermediate is crucial for the production of specialized chemicals that meet the growing demands of the pharmaceutical and agricultural industries. innospk.com

Role in the Design and Development of Molecular Scaffolds for Research

Beyond its role as a reactive precursor, the rigid, substituted aromatic ring of this compound serves as an excellent molecular scaffold. A molecular scaffold is a core structure upon which other chemical groups can be systematically added to create a library of related compounds. The defined geometry of the 3,5-dimethylphenyl group allows researchers to probe the spatial requirements of biological targets, such as enzyme active sites or protein-protein interfaces.

The two methyl groups provide steric bulk and influence the electronic properties of the benzene (B151609) ring, which can be crucial for modulating the biological activity or physical properties of the final compound. Researchers can build upon this scaffold, introducing various functional groups through the transformations of the nitrile group, to explore structure-activity relationships (SAR) in drug discovery programs. This systematic approach is fundamental to medicinal chemistry, where the goal is to optimize the potency and selectivity of a lead compound. The stability and predictable reactivity of this compound make it an ideal starting point for such investigations. innospk.com

Overview of Key Research Domains Utilizing this compound and its Derivatives

The versatility of this compound and its derivatives has led to their application in several key research domains:

Medicinal Chemistry: As previously mentioned, it is a building block for synthesizing a variety of bioactive molecules. For example, derivatives of 3,5-dimethylpyrazole (B48361) have been designed and synthesized as potential inhibitors of phosphodiesterase 4 (PDE4), a target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Agrochemicals: The compound serves as an intermediate in the production of pesticides and herbicides. innospk.comontosight.ai The structural motifs derived from this compound can be found in compounds designed to interact with biological targets in pests and weeds. For instance, derivatives of 3,5-dimethoxystilbene, which can be conceptually linked to the 3,5-dimethylphenyl scaffold, have shown larvicidal activity against Aedes aegypti mosquitoes and inhibitory effects on plant-pathogenic fungi. nih.gov

Materials Science: The rigid structure of the 3,5-dimethylphenyl group can be incorporated into polymers and other materials to impart specific thermal or mechanical properties. While detailed research in this area is emerging, the stability and defined geometry of its derivatives make them attractive candidates for the development of novel materials with tailored characteristics.

Photophysics and Spectroscopy: Donor-acceptor compounds related to this compound, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), have been the focus of intensive research due to phenomena like dual fluorescence. nih.gov Understanding the photophysical properties of these molecules provides insights into intramolecular charge transfer processes, which are fundamental to the design of molecular sensors and optoelectronic materials.

The broad utility of this compound underscores its importance as a fundamental component in the toolbox of synthetic chemists across multiple scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKRLZLGVDDKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176986 | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-42-7 | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22445-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethylbenzonitrile and Its Functionalized Derivatives

Strategies for the Direct Synthesis of 3,5-Dimethylbenzonitrile

The direct synthesis of this compound is a well-established yet continuously refined process in organic synthesis. The compound, with the chemical formula C9H9N, is a significant intermediate in various industrial applications. ontosight.ainih.gov

Synthesis from 3,5-Dimethylbenzaldehyde Precursors

A primary and effective route to this compound involves the conversion of 3,5-dimethylbenzaldehyde. This transformation is typically achieved through a reaction with hydroxylamine (B1172632), which initially forms an oxime, followed by a dehydration step to yield the final nitrile product. ontosight.ai This method is favored for its reliability and the commercial availability of the starting aldehyde.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is paramount in the synthesis of this compound for its subsequent applications. The optimization of reaction conditions plays a critical role in this endeavor. For instance, in the synthesis of the related compound 3,5-dimethyl-4-hydroxybenzonitrile from its corresponding aldehyde and hydroxylamine hydrochloride, the choice of solvent was found to be crucial. researchgate.net While solvents like formic acid and acetic acid were explored, N,N-dimethylformamide (DMF) proved to be optimal, leading to a yield of 93% and purity exceeding 98% under optimized conditions. researchgate.net

Key parameters that are often optimized include reaction time, temperature, and the stoichiometry of reagents. For example, in related syntheses, it has been demonstrated that reaction times can be significantly reduced from 20 hours to as little as 4 hours without compromising conversion rates or selectivity by carefully selecting the solvent and oxidant concentrations. scielo.br Such optimizations not only improve efficiency but also can lead to "greener" processes by reducing energy consumption and the use of hazardous solvents. scielo.br High-performance liquid chromatography (HPLC) is a standard analytical technique employed to determine the purity of the final product. researchgate.net

Table 1: Optimization of Reaction Conditions for Nitrile Synthesis

| Precursor | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 3,5-dimethyl-4-hydroxybenzaldehyde | Hydroxylamine hydrochloride | N,N-dimethylformamide | Optimized | Optimized | 93 | >98 |

| Methyl p-coumarate | Silver(I) oxide | Acetonitrile (B52724) | Reflux | 4 | - | - |

| Methyl ferulate | Silver(I) oxide | Acetonitrile | Reflux | 4 | - | - |

This table presents data from various nitrile and related syntheses to illustrate the impact of optimized conditions.

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold provides access to a diverse range of functionalized intermediates with significant potential in organic synthesis.

Regioselective Bromination Approaches (e.g., 4-Bromo-3,5-dimethylbenzonitrile)

The synthesis of 4-Bromo-3,5-dimethylbenzonitrile (C9H8BrN) is a prime example of regioselective halogenation. guidechem.comclearsynth.comnih.gov This compound is a valuable intermediate, and its synthesis requires precise control to ensure the bromine atom is introduced at the desired position. The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. nih.gov

For the regioselective bromination of activated aromatic rings, various reagents and conditions have been explored. N-bromosuccinimide (NBS) is a commonly used brominating agent, often in solvents like acetonitrile. nih.gov The reaction proceeds by the addition of NBS to a solution of the substrate, typically at a controlled temperature, to achieve the desired monobromination. nih.gov

Electrophilic Aromatic Substitution Mechanisms in Controlled Synthesis

The controlled synthesis of halogenated aromatic compounds relies on a thorough understanding of the electrophilic aromatic substitution (EAS) mechanism. lumenlearning.com In the case of bromination, the bromine molecule (Br2) is typically activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to generate a more potent electrophile. pressbooks.publibretexts.org

The mechanism proceeds in three key steps:

Activation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a highly electrophilic bromine species. lumenlearning.com

Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org This step is typically the rate-determining step of the reaction. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.orglibretexts.org

The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the aromatic ring. In this compound, the two methyl groups are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. The interplay of these directing effects, along with steric hindrance, dictates the position of the incoming electrophile.

Fluorination Strategies (e.g., 4-Fluoro-3,5-dimethylbenzonitrile)

The synthesis of fluorinated aromatic nitriles, such as 4-fluoro-3,5-dimethylbenzonitrile, presents unique challenges due to the high reactivity of many fluorinating agents. Direct fluorination using elemental fluorine is often difficult to control. researchgate.net

More common and controlled methods for introducing fluorine onto an aromatic ring include nucleophilic aromatic substitution (Sandmeyer-type reactions) or the use of specialized fluorinating reagents. For instance, the synthesis of related fluorinated benzonitriles has been achieved by reacting a corresponding bromo-precursor with copper(I) cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). Another approach involves the diazotization of an amino group, followed by a Schiemann reaction or a variation thereof.

In some cases, a multi-step synthesis is required. For example, the preparation of 3-fluoro-4-methylbenzonitrile (B68015) can be achieved through a sequence involving the condensation of precursor molecules followed by a decarbonylation reaction. google.com Similarly, the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile involves a five-step process starting from ortho-fluoro benzotrifluoride, which includes nitration, reduction, bromination, diazotization to remove an amino group, and finally, substitution of bromine with a cyano group. google.com These examples highlight the diverse strategies employed to synthesize specifically fluorinated benzonitrile (B105546) derivatives.

Iodination Methods (e.g., 4-Iodo-3,5-dimethylbenzonitrile)

The introduction of an iodine atom onto the this compound core, particularly at the 4-position to yield 4-iodo-3,5-dimethylbenzonitrile, provides a versatile handle for further chemical transformations such as cross-coupling reactions. Direct electrophilic iodination of the electron-rich this compound ring can be achieved using an iodine source in the presence of an oxidizing agent.

Alternatively, the Sandmeyer reaction offers a classic and reliable route to aryl iodides from the corresponding primary aromatic amines. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This two-step process involves the diazotization of 4-amino-3,5-dimethylbenzonitrile (B184031), followed by treatment with an iodide salt, typically potassium iodide (KI). nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While copper(I) salts are often used as catalysts in Sandmeyer reactions for chlorination, bromination, and cyanation, the iodination can often proceed without a metal catalyst. wikipedia.orgorganic-chemistry.org

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Amino-3,5-dimethylbenzonitrile | 1. NaNO2, H2SO4 2. KI | Water | 0-5 (diazotization), then heat | Not specified | 75 nih.gov |

Synthesis of Aminated and Hydroxylated this compound Derivatives

Pathways to 4-Amino-3,5-dimethylbenzonitrile

4-Amino-3,5-dimethylbenzonitrile is a key intermediate for the synthesis of various biologically active molecules. cymitquimica.com One synthetic approach involves the halogenation of 4-amino-3-methylbenzonitrile (B1365507) followed by deamination. For instance, reaction with elemental chlorine or bromine in aqueous hydrochloric acid can yield 4-amino-3-chloro-5-methylbenzonitrile (B136338) or 4-amino-3-bromo-5-methylbenzonitrile, respectively. nih.gov Subsequent reduction of the diazonium salt can lead to the desired product.

A more direct route can be the palladium-catalyzed Buchwald-Hartwig amination, which has become a powerful tool for the formation of carbon-nitrogen bonds. nih.gov This reaction can utilize ammonia (B1221849) equivalents to introduce the amino group onto an aryl halide, such as 4-bromo-3,5-dimethylbenzonitrile. Various ammonia surrogates like LiN(SiMe3)2, Ph3SiNH2, and LiNH2 have been successfully employed in such couplings. nih.gov

| Starting Material | Method | Reagents/Catalyst | Key Features |

|---|---|---|---|

| 4-Bromo-3,5-dimethylbenzonitrile | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Ammonia equivalent (e.g., LiN(SiMe3)2) | Direct C-N bond formation. nih.gov |

| 3,5-Dimethylaniline | Multi-step synthesis | 1. Diazotization 2. Coupling with 2,4-dimethylaniline (B123086) 3. Reductive cleavage | Involves formation and cleavage of an azo compound. google.com |

Synthetic Routes for 4-Hydroxy-3,5-dimethylbenzonitrile

4-Hydroxy-3,5-dimethylbenzonitrile is another crucial intermediate, particularly in the synthesis of antiviral agents. A common method for its preparation is the diazotization of 4-amino-3,5-dimethylbenzonitrile followed by hydrolysis of the resulting diazonium salt. This reaction, a variation of the Sandmeyer reaction, typically involves treating the diazonium salt with water at elevated temperatures. wikipedia.org The use of copper(I) oxide can facilitate this transformation at room temperature. wikipedia.org

Another synthetic strategy starts from 4-hydroxybenzaldehyde. A mixture of 4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and sodium formate (B1220265) can be heated to produce 4-hydroxybenzonitrile. tdcommons.org

| Starting Material | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Amino-3,5-dimethylbenzonitrile | 1. NaNO2, Acid 2. H2O, Heat (or Cu2O) | Water | Diazotization followed by hydrolysis. wikipedia.org | Not specified |

| 4-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, Sodium formate | Toluene | Azeotropic reflux. tdcommons.org | Not specified |

Introduction of Alkylamino Substituents for Specific Research Objectives

The synthesis of N-alkylated derivatives of 4-amino-3,5-dimethylbenzonitrile is often pursued to fine-tune the pharmacological properties of lead compounds. Reductive amination is a widely used and effective method for this purpose. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comtaylorfrancis.com This reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of N-alkyl-4-amino-3,5-dimethylbenzonitriles, one could react 4-amino-3,5-dimethylbenzonitrile with an appropriate aldehyde or ketone in the presence of a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Alternatively, direct N-alkylation of 4-amino-3,5-dimethylbenzonitrile can be achieved using an alkyl halide in the presence of a base. However, this method can sometimes lead to over-alkylation, yielding tertiary amines.

| Method | Reactants | Reducing Agent/Catalyst | Key Features |

|---|---|---|---|

| Reductive Amination | 4-Amino-3,5-dimethylbenzonitrile + Aldehyde/Ketone | NaBH3CN or NaBH(OAc)3 | Forms secondary or tertiary amines with good control. masterorganicchemistry.com |

| N-Alkylation | 4-Amino-3,5-dimethylbenzonitrile + Alkyl Halide | Base | Direct alkylation, risk of over-alkylation. |

Modern Synthetic Techniques and Process Enhancements

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. cem.comresearchgate.netorganic-chemistry.org This technology has been successfully applied to a variety of reactions relevant to the functionalization of this compound derivatives, including nucleophilic aromatic substitution (SNAr). cem.comresearchgate.net

For instance, the substitution of a leaving group, such as a halogen, on the aromatic ring with a nucleophile can be dramatically expedited. In one example of a nucleophilic aromatic substitution, a reaction that would typically require several hours or even days under conventional heating was completed in just a few minutes with microwave irradiation, often with improved yields. cem.com Specifically, the reaction of 1-chloro-4-nitrobenzene (B41953) with ammonia and copper(I) oxide under microwave irradiation yielded the aminated product in 93% yield in just one hour. cem.com The synthesis of an ether from the same starting material with an alkoxide was achieved quantitatively in only two minutes. cem.com These examples highlight the potential of microwave-assisted protocols to significantly enhance the efficiency of synthesizing functionalized this compound derivatives.

| Reaction Type | Reactants | Heating Method | Time | Yield (%) |

|---|---|---|---|---|

| Amination of 1-chloro-4-nitrobenzene | 1-chloro-4-nitrobenzene, NH3, Cu2O | Conventional | Hours-Days | Low to Moderate |

| Microwave | 1 hour | 93 cem.com | ||

| Etherification of 1-chloro-4-nitrobenzene | 1-chloro-4-nitrobenzene, Ethoxide | Conventional | Hours-Days | Low to Moderate |

| Microwave | 2 minutes | Quantitative cem.com |

Organocatalytic and Asymmetric Synthesis Approaches

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. These small organic molecules can facilitate a wide range of transformations with high selectivity and under mild conditions. For the synthesis of benzonitriles, organocatalytic methods offer a promising, metal-free route.

One notable advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.govnih.gov NHCs have been successfully employed in [4+2] benzannulation reactions to construct the benzonitrile framework from simple precursors. nih.gov This approach avoids the direct installation of a cyano group onto a pre-existing aromatic ring, instead building the functionalized aromatic system in a convergent manner.

Another significant area of development is asymmetric synthesis, which is critical when the target molecule is chiral. While this compound itself is an achiral molecule, functionalized derivatives can possess chirality. Asymmetric catalysis has made significant strides in creating chiral nitrile-containing compounds. acs.org For instance, NHC-catalyzed atroposelective synthesis has been developed to access axially chiral benzonitriles. acs.org This method involves a dynamic kinetic resolution process, allowing for the synthesis of sterically hindered, atropisomeric benzonitriles with high enantioselectivity from symmetric starting materials. acs.org Such strategies are at the forefront of modern organic synthesis, enabling the construction of complex, stereodefined molecules.

The table below summarizes representative organocatalytic approaches applicable to the synthesis of functionalized benzonitriles.

| Catalyst Type | Reaction | Key Features | Representative Substrates | Reported Yield/Selectivity |

| N-Heterocyclic Carbene (NHC) | [4+2] Benzannulation | Metal-free; builds the benzonitrile framework. nih.gov | Enals and activated cyanides | Good to excellent yields |

| Chiral NHC | Atroposelective Imine Umpolung | Metal-free; cyanide-free; creates C-O axially chiral benzonitriles. acs.org | Symmetric isophthalaldehydes | Good yields, excellent enantioselectivities (e.g., >99:1 er) acs.org |

| Chiral Phosphonium Salt | Asymmetric SNAr | Organocatalytic; dynamic kinetic resolution to form axial chirality. prepchem.com | Aldehyde-substituted styrenes and fluoroarenes | High yields and enantioselectivities |

Scale-Up Synthesis Considerations for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a larger, research-scale production (gram to kilogram) presents a unique set of challenges. For a compound like this compound, which serves as a building block in various research and development projects, having a reliable and scalable synthesis is crucial. innospk.com

A common laboratory and potential scale-up route to this compound involves the cyanation of a 3,5-dimethyl-substituted aryl halide, such as 3,5-dimethylbromobenzene. google.com The choice of cyanide source and catalyst is a primary consideration for scale-up. Traditional methods often use toxic cyanide salts like KCN or NaCN and palladium or nickel catalysts. While effective, the high toxicity of cyanide reagents and the cost and potential contamination from heavy metals necessitate careful handling and purification procedures, which can be complex and costly on a larger scale.

The choice of solvent is another critical factor. For industrial applications, solvents should be inexpensive, non-toxic, and easily recyclable. For example, while solvents like DMF or DMSO might be effective, their high boiling points and potential for decomposition can complicate product isolation and purification on a larger scale.

The table below outlines various cyanation methods and their key considerations for research-scale synthesis.

| Method | Precursor | Cyanide Source | Catalyst | Scale-Up Considerations |

| Rosenmund-von Braun Reaction | Aryl Halide (e.g., 3,5-dimethylbromobenzene) | CuCN | Stoichiometric | High temperatures often required; product purification from copper salts can be challenging. |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Palladium complexes | High efficiency and functional group tolerance; catalyst cost and removal are key factors. |

| Nickel-Catalyzed Cyanation | Aryl Halide | KCN, Zn(CN)₂ | Nickel complexes | More cost-effective than palladium; catalyst handling and toxicity are considerations. acs.org |

| Sandmeyer Reaction | Aryl Diazonium Salt (from 3,5-dimethylaniline) | CuCN | Stoichiometric | Inexpensive starting materials; diazonium salts can be unstable and require careful temperature control. |

| Dehydration of Amide | 3,5-Dimethylbenzamide (B1616538) | Dehydrating agent (e.g., POCl₃) | None | Avoids toxic metal cyanides; can generate significant waste from the dehydrating agent. |

Ultimately, developing a scalable synthesis for research applications involves a multi-faceted optimization process. This includes selecting cost-effective and readily available starting materials, employing a safe and efficient catalytic system, minimizing purification steps (e.g., through telescoping reactions), and choosing environmentally benign solvents and reagents. researchgate.net

Chemical Transformations and Mechanistic Studies of 3,5 Dimethylbenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group in 3,5-dimethylbenzonitrile is a primary site of chemical reactivity due to the significant polarization of the carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.orglibretexts.org This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition, forming an intermediate imine anion which can then be further transformed depending on the nucleophile and reaction conditions. libretexts.orglibretexts.org

A prominent example is the reduction of the nitrile to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, generating an imine anion. openstax.orglibretexts.org This intermediate is stabilized by complexation with the aluminum species and undergoes a second hydride addition. libretexts.org Subsequent hydrolysis of the resulting dianion yields the corresponding primary amine, (3,5-dimethylphenyl)methanamine.

Another significant nucleophilic addition involves Grignard reagents (R-MgX). The carbanionic R-group of the Grignard reagent attacks the electrophilic nitrile carbon. openstax.orgchemistrysteps.com The resulting imine anion intermediate, upon acidic workup (hydrolysis), is converted into a ketone. libretexts.org For instance, the reaction of this compound with methylmagnesium bromide would yield 1-(3,5-dimethylphenyl)ethan-1-one after hydrolysis.

Table 1: Nucleophilic Addition Reactions of this compound

| Reagent | Intermediate | Final Product | Product Name |

|---|

Hydrolysis Pathways and Products

The nitrile group can be completely hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.orgchemistrysteps.com This reaction is fundamental in organic synthesis for converting nitriles into more versatile carboxylic acid derivatives. innospk.com

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com This leads to the formation of an intermediate amide, 3,5-dimethylbenzamide (B1616538), which is then further hydrolyzed under the reaction conditions to produce 3,5-dimethylbenzoic acid and ammonium (B1175870) ions. chemistrysteps.com

In a basic medium, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. openstax.orglibretexts.org The resulting intermediate anion is protonated by water to form an imidic acid, which tautomerizes to the 3,5-dimethylbenzamide intermediate. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, 3,5-dimethylbenzoate, which upon acidification, gives 3,5-dimethylbenzoic acid. chemistrysteps.com

Reactivity of Aromatic Ring and Methyl Substituents

The reactivity of the benzene (B151609) ring and its methyl groups is influenced by the electronic properties of all substituents present. The two methyl groups are electron-donating and activating, while the nitrile group is electron-withdrawing and deactivating. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. msu.edu The two methyl groups on this compound are activating groups that donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org They are ortho, para-directors. Conversely, the nitrile group is a strong deactivating group due to its electron-withdrawing nature, making the ring less reactive. libretexts.org It acts as a meta-director.

When this compound undergoes an EAS reaction, the directing effects of the substituents determine the position of the incoming electrophile. The two methyl groups direct incoming electrophiles to positions 2, 4, and 6. The nitrile group directs to position 5, which is already substituted. Therefore, electrophilic attack will occur at the positions activated by the methyl groups, namely the ortho and para positions relative to them (C2, C4, and C6). Given that C4 is sterically less hindered than C2 and C6, it is often the preferred site of substitution. For example, nitration of this compound would be expected to yield primarily 4-nitro-3,5-dimethylbenzonitrile. msu.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com For a successful SNAr reaction, the ring must be activated by potent electron-withdrawing groups, and a good leaving group must be present. masterorganicchemistry.com While this compound possesses an electron-withdrawing nitrile group, it lacks a conventional leaving group like a halide. Therefore, it is generally unreactive towards SNAr under standard conditions.

However, under forcing conditions with extremely strong bases, such as sodium amide (NaNH₂), a substitution can occur via an elimination-addition mechanism involving a "benzyne" intermediate. masterorganicchemistry.comyoutube.com In this case, the strong base would abstract a proton from a carbon adjacent to a potential leaving group (if one were present) or, in a more complex scenario, from the ring itself, leading to a highly reactive aryne.

Functional Group Interconversions on the Benzene Ring

The methyl and nitrile groups on the benzene ring can be chemically converted into other functional groups, providing pathways to a variety of derivatives.

The methyl groups can undergo oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbons of the methyl groups to carboxylic acids. msu.edu Depending on the reaction conditions, this could lead to the formation of 3-cyano-5-methylbenzoic acid or 5-cyanobenzene-1,3-dicarboxylic acid.

The nitrile group can be reduced to other functionalities. As mentioned previously, reduction with LiAlH₄ yields a primary amine. chemistrysteps.com A milder reduction, for instance using Diisobutylaluminium hydride (DIBAL-H), can convert the nitrile to an aldehyde, yielding 3,5-dimethylbenzaldehyde. vanderbilt.edu These transformations are crucial for synthesizing a range of aromatic compounds from a common nitrile precursor.

Table 2: Functional Group Interconversions on this compound

| Functional Group | Reagent(s) | Product |

|---|---|---|

| Methyl Group | Hot KMnO₄, H⁺ | 3-Cyano-5-methylbenzoic acid |

Reaction Mechanisms of Intramolecular and Intermolecular Processes

The chemical transformations of this compound are governed by well-established reaction mechanisms.

In electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism. First, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uoanbar.edu.iq The positive charge in this intermediate is delocalized across the ring, particularly at the positions ortho and para to the point of attack. The presence of the electron-donating methyl groups helps to stabilize this intermediate, facilitating the reaction. In the second step, a base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product. uoanbar.edu.iq

The mechanism of nitrile hydrolysis involves the formation of an amide intermediate. chemistrysteps.com In acidic hydrolysis, the key step is the protonation of the nitrile nitrogen to activate the molecule for attack by water. libretexts.org In basic hydrolysis, the direct nucleophilic attack of the hydroxide ion is the initiating step. libretexts.org

Nucleophilic addition to the nitrile , such as with a Grignard reagent, involves the attack of the nucleophile on the electrophilic carbon to form a tetrahedral intermediate. libretexts.org In the case of Grignard addition, this leads to an iminium salt which is then hydrolyzed in a separate step to the ketone. libretexts.org

An interesting intramolecular process observed in related benzonitrile (B105546) derivatives, such as 4-(N,N-dimethylamino)benzonitrile, is intramolecular charge transfer (ICT) upon photoexcitation. acs.org In polar solvents, these molecules can exhibit dual fluorescence, arising from a locally excited state and a charge-transfer state where an electron has moved from the donor group (like an amino group) to the acceptor group (the nitrile). While this compound lacks a strong donor group, the interplay of the methyl and nitrile substituents on the electronic structure is a key area of study.

Intermolecular processes like the Michael addition reaction, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, are fundamental in organic chemistry. researchgate.net While this compound itself is not a Michael acceptor, its derivatives could be designed to participate in such reactions, expanding its synthetic utility.

Investigations into Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a crucial concept in understanding the photophysical behavior of many donor-acceptor molecules. While this compound itself is not the archetypal example of a TICT compound, its derivatives, particularly those with an added electron-donating group, have been instrumental in probing the intricacies of this mechanism. The 3,5-dimethyl substitution pattern provides a specific steric and electronic environment that influences the formation and stabilization of TICT states.

A prominent derivative in these studies is 3,5-dimethyl-4-(dimethylamino)benzonitrile (often abbreviated as MMD or TMABN). In this molecule, the dimethylamino group acts as a potent electron donor, while the cyano group serves as the electron acceptor. Upon photoexcitation, the molecule can transition from a locally excited (LE) state to a charge-transfer (CT) state. The TICT model posits that this charge transfer is facilitated by the torsional motion, or twisting, of the dimethylamino group relative to the plane of the benzonitrile ring. nih.gov This rotation to a perpendicular geometry decouples the π-systems of the donor and acceptor, leading to a highly polar, stabilized excited state. nih.govnih.gov

Research on MMD has demonstrated the classic dual fluorescence behavior that is a hallmark of TICT state formation. In nonpolar solvents like n-hexane, MMD exhibits two fluorescence bands: a higher-energy band corresponding to emission from the LE state and a lower-energy, red-shifted band from the ICT state. nih.gov The presence of both bands indicates a dynamic equilibrium between the two excited states. In contrast, when dissolved in a polar solvent such as acetonitrile (B52724) (MeCN), the highly polar TICT state is preferentially stabilized, resulting in the observation of only a single, strong ICT emission band. nih.gov

The structural dynamics leading to the TICT state have been a subject of detailed investigation. X-ray diffraction analysis of MMD reveals a ground-state twist angle of 57.4° for the dimethylamino group. nih.gov This pre-twisting, enforced by the flanking methyl groups, is a significant feature. However, studies comparing MMD with its isomers and other hindered aminobenzonitriles have shown that a large ground-state twist is not an essential prerequisite for ICT to occur. nih.gov The crucial event is the torsional motion that occurs in the excited state. Theoretical calculations, including Time-Dependent Density Functional Theory (TD-DFT) and Coupled Cluster (CC2) methods, support the torsional motion as a primary driver of the photodynamics, leading to a minimum energy TICT geometry where the dimethylamino group is twisted at approximately 90° relative to the phenyl ring. nih.gov

The table below summarizes key photophysical data for 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) in different solvents, illustrating the solvent polarity's effect on the LE and ICT states.

| Solvent | Emission Type(s) | Fluorescence Quantum Yield Ratio (Φ'ICT/ΦLE) | Observations |

| n-Hexane | LE and ICT | 12.8 | Dual fluorescence observed, indicating equilibrium between LE and ICT states. nih.gov |

| Acetonitrile (MeCN) | ICT only | Not applicable (only ICT) | A single ICT emission is found, showing strong stabilization of the polar TICT state. nih.gov |

These investigations underscore the importance of the this compound framework in creating specific steric environments that allow for detailed studies of the TICT mechanism. The methyl groups influence the ground-state geometry and the energy landscape of the excited states, making its derivatives powerful tools for photophysical research. nih.govacs.org

Influence of Substituent Effects on Reaction Pathways

The reactivity and orientation of chemical transformations on the this compound ring are governed by the electronic and steric effects of its constituent substituents: the two methyl (-CH₃) groups and the nitrile (-CN) group. These groups direct the outcome of reactions, particularly electrophilic aromatic substitution, by influencing the stability of the intermediates formed during the reaction. libretexts.org

The methyl group is characterized as an activating substituent. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. Methyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This is because the carbocation intermediates (arenium ions) formed by attack at these positions are more stabilized by the electron-donating methyl group. libretexts.org

In contrast, the nitrile group is a strongly deactivating substituent. The carbon-nitrogen triple bond is highly polarized, with the nitrogen being more electronegative. This creates a partial positive charge on the carbon atom attached to the ring, which withdraws electron density from the aromatic system via both a strong inductive effect and a resonance effect. This electron withdrawal makes the ring significantly less reactive towards electrophiles. The nitrile group is a meta-director. Attack at the meta position keeps the positive charge of the arenium ion from being located on the carbon atom directly attached to the electron-withdrawing cyano group, which would be highly destabilizing. libretexts.org

In this compound, the directing effects of these substituents converge. The structure can be analyzed as follows:

Positions 2, 4, and 6 are the available sites for substitution.

Position 4 is para to the nitrile group and ortho to both methyl groups.

Positions 2 and 6 are ortho to the nitrile group and ortho to one methyl group and meta to the other.

The directing effects on the available positions on the this compound ring are summarized below:

| Position for Electrophilic Attack | Influence of -CN group (at C1) | Influence of -CH₃ groups (at C3, C5) | Combined Effect |

| Position 2 | Ortho (unfavored) | Ortho to C3-methyl, Meta to C5-methyl (favored) | Conflicting effects, deactivated by -CN |

| Position 4 | Para (unfavored) | Ortho to both C3 and C5 methyls (strongly favored) | Conflicting effects, but strong activation from two methyl groups |

| Position 6 | Ortho (unfavored) | Ortho to C5-methyl, Meta to C3-methyl (favored) | Conflicting effects, deactivated by -CN |

Spectroscopic and Advanced Structural Characterization of 3,5 Dimethylbenzonitrile Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 3,5-Dimethylbenzonitrile. These methods provide a unique "fingerprint" of the molecule by detecting the vibrations of its constituent chemical bonds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is fundamental for identifying the functional groups within a molecule. For an aromatic compound like this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The National Institute of Standards and Technology (NIST) has cataloged IR spectral data for this compound. nist.gov

The most prominent feature is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. In aromatic nitriles, this bond typically absorbs in the range of 2240–2220 cm⁻¹. spectroscopyonline.com The spectrum also displays characteristic absorptions for the C-H bonds. Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups appears between 3000 and 2800 cm⁻¹. spectroscopyonline.com Additional bands in the fingerprint region (below 1600 cm⁻¹) correspond to aromatic C=C stretching and various bending vibrations, which are unique to its 1,3,5-substitution pattern.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | 2240 - 2220 spectroscopyonline.com |

| C-H Stretch | Aromatic Ring | 3100 - 3000 spectroscopyonline.com |

| C-H Stretch | Methyl Groups | 3000 - 2800 spectroscopyonline.com |

Time-Resolved Infrared (TRIR) Spectroscopy for Excited State Dynamics

Time-Resolved Infrared (TRIR) spectroscopy is an advanced technique used to study the transient structures and reaction dynamics of molecules in their excited states. While direct TRIR studies on this compound are not extensively documented in the provided results, research on structurally related compounds, such as 4-dimethylamino-3,5-dimethylbenzonitrile (a derivative), illustrates the method's utility. rsc.orgdiva-portal.org

In such studies, a laser pulse excites the molecule to a higher electronic state, and a subsequent IR pulse probes the vibrational spectrum as the molecule evolves over time. This allows for the direct monitoring of changes in specific bonds, such as the C≡N stretch, upon photoexcitation. rsc.org For molecules capable of forming an intramolecular charge transfer (ICT) state, TRIR can measure the rate of this charge transfer by observing the appearance and evolution of vibrational bands corresponding to the ICT state. rsc.org The frequency of the C≡N band in the excited ICT state often resembles that of the benzonitrile (B105546) radical anion, providing insight into the electronic redistribution within the molecule. rsc.org

Raman Spectroscopy for Structural Elucidation and Charge Transfer Studies

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. It is particularly effective for studying non-polar bonds and symmetric vibrations. In the context of this compound and its derivatives, time-resolved Raman techniques are especially valuable for investigating structural changes during photoinduced charge transfer (CT) processes. nih.gov

Studies on related aminobenzonitriles using techniques like femtosecond stimulated Raman spectroscopy (FSRS) and picosecond Kerr-gated time-resolved resonance Raman (ps-K-TR3) have shown that upon excitation, significant frequency shifts occur in the phenyl ring modes. rsc.orgnih.gov For instance, the phenyl C=C stretching mode (Wilson mode 8a) shows a distinct downshift in the CT state, indicating a change in the electronic structure of the benzene (B151609) ring toward a more quinoidal form. nih.gov In studies of 4-dimethylamino-3,5-dimethylbenzonitrile, the time-resolved resonance Raman spectra of the ICT state are dominated by these phenyl ring-related modes. rsc.org This highlights the role of the aromatic ring in the charge transfer process and demonstrates Raman spectroscopy's power in elucidating the reaction coordinates of such ultrafast events. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. researchgate.netmdpi.com

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is simplified due to the molecule's C₂ᵥ symmetry. This symmetry results in three distinct signals in the spectrum, each corresponding to a unique set of protons.

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups at the C3 and C5 positions give rise to a single, sharp peak (a singlet). This signal is expected in the upfield region, typical for alkyl protons attached to an aromatic ring.

Aromatic Protons (ortho to CN): The two protons at the C2 and C6 positions are chemically equivalent. They appear as a singlet in the downfield aromatic region.

Aromatic Proton (para to CN): The single proton at the C4 position is unique and appears as a singlet, also in the downfield aromatic region.

The integration of these peaks would show a ratio of 6:2:1, corresponding to the methyl, ortho-aromatic, and para-aromatic protons, respectively.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Number of Protons | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C3-CH₃, C5-CH₃ | 6 | Singlet | ~2.3 - 2.5 |

| C2-H, C6-H | 2 | Singlet | ~7.0 - 7.5 |

Note: Chemical shifts are approximate and can vary based on the solvent used. carlroth.comucl.ac.uk

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing the number of unique carbon environments. Due to the molecule's symmetry, the nine carbon atoms of this compound produce six distinct signals.

Methyl Carbons: The two equivalent methyl carbons (C3-C H₃ and C5-C H₃) produce a single signal in the upfield alkyl region.

Aromatic C3 and C5: The two aromatic carbons directly bonded to the methyl groups are equivalent and show one signal.

Aromatic C2 and C6: The two aromatic carbons ortho to the nitrile group are equivalent, resulting in a single signal.

Aromatic C4: The aromatic carbon para to the nitrile group is unique and gives a distinct signal.

Aromatic C1: The quaternary carbon atom to which the nitrile group is attached (ipso-carbon) is also unique.

Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift and appears as a unique signal.

The presence of exactly six signals in the ¹³C NMR spectrum is definitive proof of the molecule's 1,3,5-substitution pattern and symmetry. docbrown.info

Table 3: Predicted ¹³C NMR Resonances for this compound

| Carbon Environment | Number of Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Carbons (-CH₃) | 2 | ~20 - 22 |

| Nitrile Carbon (-C≡N) | 1 | ~118 - 120 |

| Aromatic C1 (ipso-CN) | 1 | ~110 - 115 |

| Aromatic C4 | 1 | ~130 - 135 |

| Aromatic C2, C6 | 2 | ~130 - 135 |

Note: Chemical shifts are approximate and based on general values for substituted benzenes. sigmaaldrich.commdpi.comchemicalbook.com

X-ray Crystallography and Crystal Engineering

X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, bond lengths, bond angles, and the organization of molecules in the crystal lattice. In the context of this compound and its derivatives, X-ray crystallography is crucial for understanding structure-property relationships, which are fundamental to crystal engineering—the design of new solids with desired physical and chemical properties. rsc.org

Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for obtaining unambiguous structural information of chemical compounds. nih.govmdpi.com While specific SC-XRD studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of the technique can be understood from studies on related benzonitrile structures. researchgate.netacs.orgmdpi.com

The process involves growing a high-quality single crystal of the target compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which a model of the crystal structure is built and refined.

For instance, in the analysis of a substituted benzonitrile like (Z)-2-((2-bromo-1-phenylvinyl)oxy)benzonitrile, SC-XRD revealed key structural parameters such as the triclinic crystal system and P-1 space group. researchgate.net Similarly, studies on C–O axially chiral benzonitriles have utilized SC-XRD to confirm the structure and stereochemistry of the molecules. acs.org A hypothetical SC-XRD study on a derivative of this compound would yield a crystallographic information file (CIF) containing precise data on unit cell dimensions, space group, atomic coordinates, and bond parameters. This information is foundational for understanding the molecule's conformation and its interactions within the crystal.

Below is an example of the type of data that would be obtained from a single-crystal X-ray diffraction experiment on a hypothetical derivative of this compound.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₀H₁₀N₂O₂ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 190.20 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 95.5° | The lengths and angles of the unit cell that forms the crystal lattice. |

| Volume | 945.0 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.335 g/cm³ | The calculated density of the crystal. |

This table is illustrative and does not represent experimentally determined data for this compound or its derivatives.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org These non-covalent forces, although weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility. For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily dictated by weaker interactions.

Key intermolecular interactions expected in the crystal structure of this compound and its derivatives include:

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

π-π Stacking Interactions: The aromatic rings of benzonitrile molecules can stack on top of each other. These interactions are significant in the packing of many aromatic compounds, including benzene and its derivatives. researchgate.netrsc.org The geometry can be face-to-face or offset.

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby aromatic ring. These interactions are recognized as important contributors to the stability of crystal structures of benzene and other aromatic systems. researchgate.netnih.gov

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Weak hydrogen bonds can form between a C-H group (from a methyl or aromatic ring) of one molecule and the nitrogen atom of an adjacent molecule. acs.org Studies on benzonitrile-water (B12561814) complexes have shown that the nitrogen atom can act as a hydrogen bond acceptor. kuleuven.beaip.org

In the absence of strong hydrogen bond donors like O-H or N-H, the collective contribution of these weaker interactions directs the supramolecular assembly. The analysis of these interactions helps in understanding why a particular crystal packing arrangement is preferred over others.

Phase transitions are transformations from one state of matter to another, or between different solid crystalline forms (polymorphs), induced by changes in external conditions like temperature or pressure. harvard.eduwikipedia.orguri.edu Many organic compounds exhibit polymorphism, where they can exist in multiple crystal structures with different physical properties. A temperature-induced phase transition involves a change in the crystal packing or molecular conformation as the temperature is varied. researchgate.net

Such transitions can be investigated using techniques like Differential Scanning Calorimetry (DSC), which detects the heat flow associated with the transition, and variable-temperature X-ray diffraction, which can determine the crystal structures of the different phases above and below the transition temperature.

While specific studies on temperature-dependent phase transitions for this compound are not prominent in the literature, research on other organic molecules demonstrates the phenomenon. For example, some liquid crystals exhibit multiple solid-phase polymorphisms that are temperature-dependent. researchgate.net A study on benzonitrile has examined its phase diagram at various pressures and temperatures, indicating the existence of different phases. scirea.org If this compound were to exhibit a temperature-dependent phase transition, it would imply that the balance of intermolecular forces is subtly altered by thermal energy, leading to a rearrangement into a more thermodynamically stable crystalline form.

Electron Energy Loss (EEL) Spectroscopy for Electronic State Probing

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, typically coupled with a Transmission Electron Microscope (TEM), that provides insights into the elemental composition, chemical bonding, and electronic properties of a material at the nanoscale. eels.infowikipedia.orgnumberanalytics.com The technique involves passing a beam of high-energy electrons through a thin sample and analyzing the energy distribution of the electrons that have been inelastically scattered. wikipedia.org The amount of energy lost by the electrons corresponds to the energy required to induce various excitations within the sample material.

For an organic molecule like this compound, EELS can be used to probe its electronic states. The EELS spectrum is typically divided into two main regions:

Low-Loss Region (up to ~50 eV): This region provides information about the valence and conduction band structure. wikipedia.org

Plasmon Peaks: These correspond to collective oscillations of valence electrons. The position of the plasmon peak is related to the valence electron density.

Interband Transitions: Excitations of electrons from occupied valence orbitals (like the π orbitals of the benzene ring) to unoccupied conduction orbitals (like the π* orbitals) are visible here. For aromatic systems, characteristic π-π* transition peaks can be observed. researchgate.net

Core-Loss Region (>50 eV): This region is characterized by sharp ionization edges corresponding to the excitation of core-shell electrons (e.g., from the K-shells of carbon and nitrogen). wikipedia.org

Elemental Composition: The energy at which an ionization edge appears is characteristic of a specific element, allowing for elemental identification and quantification. EELS is particularly sensitive to light elements like carbon and nitrogen. nih.govyoutube.com

Energy-Loss Near-Edge Structure (ELNES): The fine structure of the ionization edge provides detailed information about the local chemical environment, including bonding, coordination, and oxidation state of the probed atom. For this compound, the ELNES at the carbon K-edge could potentially distinguish between the aromatic ring carbons, methyl carbons, and the nitrile carbon. Similarly, the nitrogen K-edge would provide information about the nitrile group.

The table below summarizes the kind of information that EELS can provide for a molecule like this compound.

| EELS Signal | Information Provided | Relevance to this compound |

| Zero-Loss Peak | Electrons with no energy loss; used for thickness measurement. eels.infowikipedia.org | Provides a reference and allows for sample thickness determination. |

| Low-Loss Spectrum | Plasmon excitations, interband transitions, dielectric properties. eels.infowikipedia.org | Reveals information about the π-electron system of the benzene ring and the electronic band gap through π-π* transitions. researchgate.net |

| Carbon K-edge (~284 eV) | Presence and bonding state of carbon atoms. nih.gov | Can distinguish between sp²-hybridized aromatic carbons and sp³-hybridized methyl carbons. The nitrile carbon may also be unique. |

| Nitrogen K-edge (~400 eV) | Presence and bonding state of nitrogen atoms. nih.gov | Specifically probes the electronic structure of the nitrile (-C≡N) functional group. |

Although a challenging technique for beam-sensitive organic materials due to potential radiation damage, advancements in instrumentation like monochromators (providing higher energy resolution) and sensitive detectors have expanded the application of EELS to organic and biological systems. nih.gov

Computational Chemistry and Theoretical Investigations of 3,5 Dimethylbenzonitrile

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to balance accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like 3,5-dimethylbenzonitrile.

Geometry optimization is a fundamental computational step that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its ground-state geometry. nih.gov This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in an optimized structure with the lowest possible ground state energy. uit.no

The optimized geometry reveals key structural parameters. The benzene (B151609) ring is expected to be nearly planar, with minor deviations due to the methyl and nitrile substituents. The C-C bond lengths within the aromatic ring typically range from 1.39 to 1.41 Å, reflecting their aromatic character. researchgate.net The C-CN bond length and the C≡N triple bond length are critical parameters, providing insight into the electronic influence of the nitrile group. The presence of the two methyl groups in a meta orientation to the nitrile group influences the electronic distribution and molecular properties through inductive effects.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents illustrative data based on DFT calculations of similar benzonitrile (B105546) derivatives.

| Parameter | Predicted Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-CN | 1.44 |

| C≡N | 1.15 |

| C-CH₃ | 1.51 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120 |

| C-C-CN | ~120 |

| C-C≡N | 179-180 |

| H-C-H (methyl) | ~109.5 |

Analysis of the ground state electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and ionization potential. For benzonitriles, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is often a π* orbital with significant contribution from the nitrile group.

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. Following geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. derpharmachemica.com A non-linear molecule with N atoms, such as this compound (N=18), has 3N-6 = 48 normal modes of vibration.

The calculated vibrational frequencies correspond to specific atomic motions, such as stretching, bending, and torsional modes. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. derpharmachemica.com

Key predicted vibrational signatures for this compound include:

C≡N Stretch: A strong, characteristic band expected in the range of 2220-2240 cm⁻¹.

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl groups, typically in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

CH₃ Bending: Modes appearing around 1375-1450 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents representative scaled frequencies based on DFT studies of substituted benzonitriles.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (asymmetric) | 2950 - 2980 | Medium |

| Aliphatic C-H Stretch (symmetric) | 2870 - 2890 | Weak |

| C≡N Stretch | 2230 - 2240 | Strong |

| Aromatic Ring Skeletal Vibrations | 1580 - 1610 | Medium-Strong |

| Aromatic Ring Skeletal Vibrations | 1450 - 1480 | Medium |

| CH₃ Asymmetric Bending | 1440 - 1460 | Medium |

| CH₃ Symmetric Bending (umbrella) | 1375 - 1390 | Medium |

The nitrile group of this compound can coordinate to metal centers, forming organometallic complexes. DFT calculations are invaluable for understanding the nature of the metal-nitrile bond. nih.gov This bond is generally described by a combination of σ-donation from the nitrogen lone pair orbital to an empty metal orbital, and π-back-donation from a filled metal d-orbital to the empty π* orbitals of the nitrile group. nih.govunibo.it

The extent of σ-donation and π-back-donation dictates the properties of the complex. DFT can quantify these interactions through various analysis methods, such as Natural Bond Orbital (NBO) analysis. The calculations can predict changes in bond lengths and vibrational frequencies upon coordination. For instance, strong π-back-donation weakens the C≡N bond, leading to its elongation and a decrease (red shift) in its stretching frequency in the IR spectrum. Conversely, a dominant σ-donation can strengthen the bond, causing a slight blue shift. unibo.it

The electron-donating methyl groups on the benzonitrile ring in the meta position are expected to have a modest electronic effect on the nitrile's coordinating ability compared to a para-substituent. DFT studies on various substituted benzonitrile complexes show that the electronic nature of the substituent influences the Fe→N π-back-donation and the Fe-N bond energies. unibo.it By modeling complexes of this compound with transition metals (e.g., Fe, Ru, Ni), researchers can predict their stability, structure, and electronic properties, which is crucial for applications in catalysis and materials science. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT) Studies

While DFT is excellent for ground-state properties, TD-DFT is the method of choice for investigating electronically excited states and the photophysical processes that follow light absorption. mdpi.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for transitions from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). This allows for the simulation of UV-Vis absorption spectra. For molecules like this compound, the lower energy excited states typically arise from π-π* transitions within the aromatic system.

Theoretical studies on the closely related 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) reveal that methyl groups can significantly modify the properties of excited states. aip.orgnih.gov For this compound, the lowest singlet excited states are expected to be of a locally excited (LE) character, where the electron density remains largely on the benzonitrile moiety. This is in contrast to molecules with strong donor groups in the para position, like DMABN, which exhibit low-lying intramolecular charge-transfer (ICT) states. nih.govresearchgate.net

TD-DFT is also used to model triplet excited states (T₁, T₂, etc.). Understanding the energies and geometries of these triplet states is crucial for describing photochemical pathways that may involve intersystem crossing (ISC) from a singlet to a triplet state. Calculations can determine the singlet-triplet energy gap (ΔE_ST), which is a key parameter in processes like phosphorescence and thermally activated delayed fluorescence. For DMABN and its derivatives, the lowest triplet state is often found to be a planar non-CT state. aip.org

Table 3: Predicted Low-Lying Excited States for this compound This table is illustrative and based on TD-DFT studies of similar aromatic nitriles.

| State | Character | Predicted Vertical Excitation Energy (eV) |

|---|---|---|

| S₁ | ¹(π-π*) LE | 4.5 - 4.8 |

| S₂ | ¹(π-π*) LE | 4.9 - 5.2 |

| T₁ | ³(π-π*) LE | 3.0 - 3.5 |

| T₂ | ³(π-π*) LE | 3.8 - 4.2 |

Following photoexcitation, a molecule undergoes various dynamic processes, such as internal conversion (IC), vibrational relaxation, intersystem crossing (ISC), and fluorescence or phosphorescence, on timescales ranging from femtoseconds to microseconds. TD-DFT, often combined with molecular dynamics simulations (nonadiabatic molecular dynamics), can model these events. acs.orgacs.org

Simulations of transient absorption (TA) spectra provide a powerful way to track these dynamics. researchgate.net A TA spectrum shows the absorption of a probe pulse by the excited-state population, revealing excited-state absorption (ESA), stimulated emission (SE), and ground-state bleach (GSB) signals. unige.ch By calculating the transitions from the initially populated excited state (e.g., S₁) to higher excited states (Sₙ), TD-DFT can predict the energies and intensities of ESA bands. acs.org

For this compound, simulations would likely show the initial population of a bright π-π* state. The subsequent dynamics would involve vibrational relaxation within this state. Unlike DMABN, which shows complex dynamics involving twisting to form a TICT state, the excited-state dynamics of this compound are expected to be simpler due to the absence of a strong para-donor group. nih.govresearchgate.net The primary decay pathways would be fluorescence from the S₁ state back to the ground state and potentially intersystem crossing to the triplet manifold, which could then lead to phosphorescence or non-radiative decay. Simulating the temporal evolution of the TA spectrum allows for the extraction of time constants for these various processes, providing a comprehensive picture of the molecule's photophysics. unige.ch

Elucidation of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms

Computational studies have been instrumental in understanding the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) phenomena in benzonitrile derivatives. In many donor-acceptor molecules, photoexcitation can lead to a locally excited (LE) state, which can then relax to a charge-separated TICT state, often characterized by a twisted conformation between the donor and acceptor moieties. diva-portal.org This process is highly dependent on the molecular structure and the surrounding solvent environment. diva-portal.org

For molecules to exhibit TICT, several conditions are generally required, including sufficient polarity of the donor and acceptor groups to facilitate charge separation and a polar solvent to stabilize the resulting highly polar TICT state. diva-portal.org The transition from the LE to the TICT state involves a twisting motion around the single bond connecting the donor and acceptor, leading to a decoupling of their respective π-systems. diva-portal.org

In the context of substituted benzonitriles, the presence and efficiency of ICT and TICT are closely linked to the nature and position of the substituents on the benzene ring. For instance, in 4-(N,N-dimethylamino)benzonitrile (DMABN), a well-studied model compound, dual fluorescence is observed in polar solvents, with one emission band from the LE state and a red-shifted band from the TICT state. acs.orgnih.gov This dual fluorescence is a hallmark of the TICT mechanism. acs.org The TICT state in DMABN is characterized by a significant charge transfer from the dimethylamino group to the benzonitrile moiety, resulting in a large dipole moment. acs.org

Computational models, such as those based on time-dependent density functional theory (TD-DFT), have been employed to calculate the properties of these excited states. acs.org For example, in a related molecule, calculations have shown a significant increase in the dipole moment upon transitioning from the ground state (S0) to the first excited state (S1), indicative of ICT. acs.org Natural Bond Orbital (NBO) analysis can further quantify the extent of charge transfer between molecular fragments in different electronic states. acs.org

While extensive research has focused on para-substituted benzonitriles like DMABN, studies on meta-substituted isomers provide crucial insights into the structural requirements for efficient ICT. Research on compounds like 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) and its meta-isomer has shown that the relative orientation of the donor and acceptor groups significantly influences the ICT process. nih.gov

Solvent Effects on Excited State Properties through Computational Models

The surrounding solvent environment plays a critical role in the excited-state dynamics of molecules, particularly those that can undergo intramolecular charge transfer. ucsb.edu Computational models are essential for dissecting the complex interplay between the solute and solvent molecules. chemrxiv.org Both implicit and explicit solvent models are utilized to simulate these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. chemrxiv.orgresearchgate.net This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's electronic structure and properties. researchgate.net For instance, PCM/TD-DFT calculations can be used to predict how the absorption and emission spectra of a molecule will shift in different solvents, a phenomenon known as solvatochromism. ucsb.edu These shifts arise from the differential stabilization of the ground and excited states by the solvent. ucsb.edu A polar solvent will generally stabilize a more polar state to a greater extent. acs.org

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. ucsb.educhemrxiv.org This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can have a profound impact on the excited-state potential energy surface. diva-portal.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute (and possibly a few key solvent molecules) is treated with a high level of quantum theory, while the rest of the solvent is described by a classical force field. chemrxiv.org This approach provides a balance between accuracy and computational cost, enabling the simulation of photoinduced dynamics in a realistic solvent environment. chemrxiv.org